![molecular formula C7H5Cl3<br>C6H5CCl3<br>C7H5Cl3 B165768 Benzotrichloride CAS No. 98-07-7](/img/structure/B165768.png)
Benzotrichloride
Overview
Description
Benzotrichloride, also known as α,α,α-trichlorotoluene, phenyl chloroform or (trichloromethyl)benzene, is an organic compound with the formula C6H5CCl3 . It appears as a clear colorless to yellowish colored liquid with a penetrating odor . It is denser than water and its vapors are heavier than air . It may be toxic by inhalation or ingestion and can cause burns to skin, eyes, and mucous membranes . It is insoluble in water .
Synthesis Analysis
Benzotrichloride is generally produced by free radical chlorination of the corresponding substituted toluene . The free radical chlorination is generally accomplished by reacting the starting compound with chlorine gas at an elevated temperature and/or in the presence of ultraviolet light or other catalyst . An alternative method involves reacting a starting benzyl or benzal chloride compound with a hypochlorite in the presence of a phase transfer catalyst .Molecular Structure Analysis
The molecular formula of Benzotrichloride is C7H5Cl3 . Its molecular weight is 195.48 .Chemical Reactions Analysis
In chemical reactions, benzotrichloride reacts at the chlorinated α-carbon, for example in substitution reactions . It is used as an intermediate in the synthesis of benzoyl chloride, benzotrifluoride and 2,4-dihydroxybenzophenone which in turn are also intermediates in other reactions . Benzotrichloride can also react with alcohol to produce chloroalcoxybenzyl ions and dialkoxybenzyl ions .Physical And Chemical Properties Analysis
Benzotrichloride is a clear colorless to yellowish colored liquid with a penetrating odor . It is denser than water and its vapors are heavier than air . It is insoluble in water . Its molecular weight is 195.48 .Scientific Research Applications
Chemical Intermediate
Benzotrichloride is used extensively as a chemical intermediate for products of various classes . It is used in the synthesis of other chemicals needed in various industries .
Dyes
One of the significant applications of Benzotrichloride is in the dye industry . It serves as an intermediate in the production of dyes .
Antimicrobial Agents
Benzotrichloride is also used in the production of antimicrobial agents . These agents are substances that kill or inhibit the growth of microorganisms.
Synthesis of Benzoyl Chloride
Benzotrichloride is used as an intermediate in the synthesis of benzoyl chloride . Benzoyl chloride is a valuable compound used in the pharmaceutical industry and other chemical reactions .
Synthesis of Benzotrifluoride
Another application of Benzotrichloride is in the synthesis of benzotrifluoride . Benzotrifluoride is used as a solvent for some resins and as an intermediate in organic synthesis .
Synthesis of 2,4-Dihydroxybenzophenone
Benzotrichloride is also used in the synthesis of 2,4-dihydroxybenzophenone . This compound is used in the production of UV-absorbing compounds, which are often used in paint and plastics to prevent degradation by sunlight .
Determination of Chlorinated Toluenes
Benzotrichloride is used in the determination of chlorinated toluenes in effluents of wastewater treatment plants and textile industries by closed-loop stripping analysis .
Benzoylation of Phenols
It finds its use in other preparations of substituted benzophenones, for benzoylation of phenols under basic, phase-transfer conditions .
Safety And Hazards
properties
IUPAC Name |
trichloromethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMRAKSQROQPBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3, Array | |
Record name | BENZOTRICHLORIDE | |
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Related CAS |
25838-95-3 | |
Record name | Benzene, (trichloromethyl)-, homopolymer | |
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DSSTOX Substance ID |
DTXSID1020148 | |
Record name | Benzotrichloride | |
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Molecular Weight |
195.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzotrichloride appears as a clear colorless to yellowish colored liquid with a penetrating odor. Denser than water and vapors are heavier than air. May be toxic by inhalation or ingestion. Burns skin, eyes, and mucous membranes. Insoluble in water. Used to make dyes and other chemicals., Clear to yellow liquid with a penetrating odor; [ACGIH], COLOURLESS-TO-YELLOW FUMING OILY LIQUID WITH PUNGENT ODOUR., A clear colorless to yellowish colored liquid with a penetrating odor. Denser than water and vapors are heavier than air. May be toxic by inhalation or ingestion. Burns skin, eyes, and mucous membranes. Insoluble in water. Used to make dyes and other chemicals. | |
Record name | BENZOTRICHLORIDE | |
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Boiling Point |
429.4 °F at 760 mmHg (EPA, 1998), 220.8 °C AT 760 MM HG; 129 °C AT 60 MM HG; 105 °C AT 25 MM HG, 221 °C, 429.4 °F | |
Record name | BENZOTRICHLORIDE | |
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Flash Point |
260 °F (EPA, 1998), 260 °F (127 °C) (CLOSED CUP), > 247 °C (Cleveland open cup), 108 °C c.c., 260 °F | |
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Solubility |
Decomposes (NTP, 1992), ... Soluble in ... diethyl ether ... ., Water solubility = 53 mg/L at 5 °C, Solubility in water: reaction | |
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Density |
1.3756 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.3756 AT 20 °C/4 °C, Relative density (water = 1): 1.4, 1.3756 | |
Record name | BENZOTRICHLORIDE | |
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Vapor Density |
6.77 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.77 (AIR= 1), Relative vapor density (air = 1): 6.8, 6.77 | |
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Vapor Pressure |
1 to 10 mmHg at 114.44 to 189.68 °F (EPA, 1998), 0.2 [mmHg], Vapor pressure = 1.35 mm Hg @ 50 °C; 5.4 mm Hg @ 75 °C, Vapor pressure = 0.4137 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 20, 1-10 mmHg at 114.44-189.68 °F | |
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Record name | Benzotrichloride | |
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Impurities |
COMMERCIAL GRADES MAY CONTAIN HYDROCHLORIC ACID, BENZYLIDENE CHLORIDE, & BENZYL CHLORIDE., Chlorotoluenes, chlorobenzyl chlorides, benzal chloride, chlorobenzal chlorides, and chlorobenzotrichlorides. | |
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Product Name |
Benzotrichloride | |
Color/Form |
CLEAR, COLORLESS TO YELLOWISH LIQUID, OILY LIQUID | |
CAS RN |
98-07-7, 30583-33-6 | |
Record name | BENZOTRICHLORIDE | |
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Record name | Benzotrichloride | |
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Record name | Benzotrichloride | |
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Record name | Benzene, trichloromethyl- | |
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Melting Point |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and structure of benzotrichloride?
A1: Benzotrichloride has the molecular formula C₇H₅Cl₃ and a molecular weight of 195.47 g/mol. Its structure consists of a benzene ring with a trichloromethyl group (-CCl₃) attached.
Q2: How does benzotrichloride react with alcohols?
A2: Benzotrichloride undergoes alcoholysis in the presence of alcohols, forming alkyl benzoates. This reaction is significantly accelerated by light and the presence of oxygen. []
Q3: Can benzotrichloride be used to synthesize benzoyl chloride? If so, how?
A3: Yes, benzotrichloride is a common precursor to benzoyl chloride. It can be hydrolyzed to benzoyl chloride in the presence of water and a catalyst like iron(III) chloride. [] This method offers an alternative to the traditional synthesis of benzoyl chloride from toluene. []
Q4: How does benzotrichloride react with granular iron?
A4: Benzotrichloride, along with its substituted analogues, undergoes reductive dehalogenation when reacting with granular iron. [] The exact mechanism of this reaction is still under investigation, but it is thought to involve electron transfer processes.
Q5: How does benzotrichloride exert its carcinogenic effects?
A5: Studies suggest that benzotrichloride induces lung tumors in mice by activating the K-ras proto-oncogene through a GC→AT transition in codon 12. [] This indicates a genotoxic mechanism of action.
Q6: Which organs are most susceptible to benzotrichloride-induced carcinogenesis in mice?
A6: Benzotrichloride primarily affects the tissues in direct contact with it. [] When administered systemically, it has been shown to induce tumors in the forestomach, lungs, and hematopoietic system of mice. []
Q7: Is there a correlation between the structure of benzotrichloride and its carcinogenic potential?
A7: Research indicates that benzotrichloride exhibits higher carcinogenicity compared to its less chlorinated analogues, benzyl chloride and benzal chloride. [] This suggests a structure-activity relationship, with increased chlorine substitution potentially leading to higher carcinogenic potency.
Q8: What are the known toxic effects of benzotrichloride?
A9: Benzotrichloride is a potent irritant to the skin and mucous membranes. [] Hydrolysis of benzotrichloride in the presence of moisture releases hydrochloric acid and benzoic acid, both of which contribute to its irritant properties. []
Q9: How does the toxicity of benzotrichloride compare to its analogues?
A10: Benzotrichloride exhibits higher toxicity compared to benzyl chloride and benzal chloride. [] The increased chlorine substitution in its structure likely contributes to its heightened toxicity.
Q10: How can benzotrichloride be detected and quantified in environmental samples?
A11: Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is commonly employed to detect and quantify benzotrichloride in environmental and biological samples. [, ]
Q11: What are some industrial applications of benzotrichloride?
A13: Benzotrichloride is a crucial intermediate in the synthesis of various chemicals, including dyes, benzoyl chloride, and benzoyl peroxide. [, ] Its derivatives find applications as UV stabilizers in plastics and as building blocks for antiseptics and antimicrobial agents. []
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